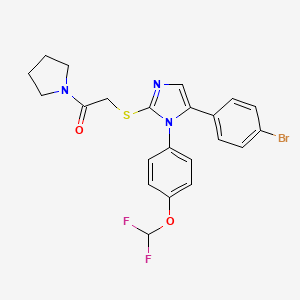
2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H20BrF2N3O2S and its molecular weight is 508.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticholinesterase Activities
A study conducted by Mohsen et al. (2014) focused on synthesizing derivatives related to the chemical compound and investigating their anticholinesterase activities. This research is significant in understanding the potential applications of these compounds in treating conditions like Alzheimer's disease, where cholinesterase inhibitors are commonly used.
Hydrogen-Bonding Patterns
The research by Balderson et al. (2007) examined the hydrogen-bonding patterns in enaminones, closely related to the compound . Their findings contribute to the understanding of molecular interactions, which is crucial in the design and development of new pharmaceutical compounds.
Antiviral Activity
A study by Attaby et al. (2006) synthesized derivatives that include elements of the compound in focus and evaluated their antiviral activity. Discovering new antiviral agents is critical, especially in the context of emerging infectious diseases.
Heterocyclic Compound Synthesis
The work of Adnan et al. (2014) involved the preparation of various heterocyclic compounds, including those similar to the compound . This research aids in expanding the diversity of compounds available for pharmaceutical applications.
Anti-Leishmanial Activity
In a study by Hussain et al. (2016), new compounds were synthesized, showing potential anti-microbial and specifically anti-leishmanial activities. This opens up avenues for developing treatments against parasitic diseases.
Heme Oxygenase Inhibition
The research by Roman et al. (2010) explored the inhibition of heme oxygenases by derivatives including elements of the compound . This is significant in studying conditions related to oxidative stress and inflammation.
Novel Cathinone Derivative Identification
A study by Bijlsma et al. (2015) identified a novel cathinone derivative closely related to the compound . This research is important in the field of forensic toxicology and drug analysis.
Synthesis and Antimicrobial Activity
Research by Nural et al. (2018) involved synthesizing polysubstituted derivatives and evaluating their antimicrobial activity, contributing to the search for new antimicrobial agents.
Propriétés
IUPAC Name |
2-[5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrF2N3O2S/c23-16-5-3-15(4-6-16)19-13-26-22(31-14-20(29)27-11-1-2-12-27)28(19)17-7-9-18(10-8-17)30-21(24)25/h3-10,13,21H,1-2,11-12,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKIMJINQHBHIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)F)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrF2N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1',3'-Dihydrospiro{cyclobutane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-6'-ylmethanamine hydrochloride](/img/structure/B2376049.png)
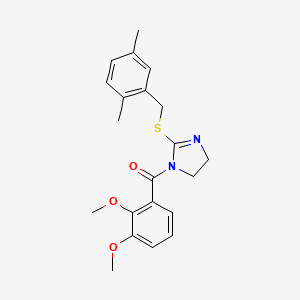
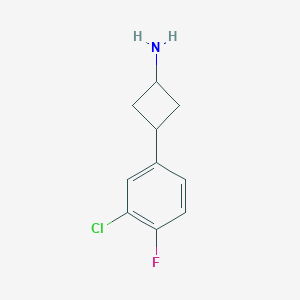
![3-[(4-bromophenyl)sulfonyl]-N-(3,4,5-trimethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2376056.png)
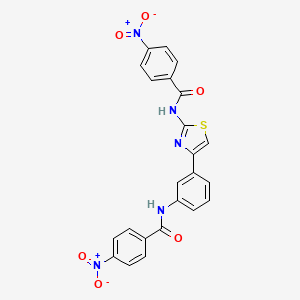
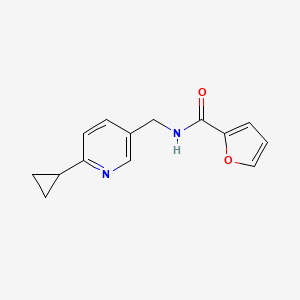
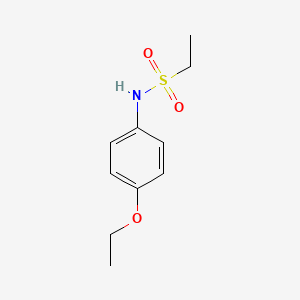
![3-[(2-Fluorophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2376060.png)

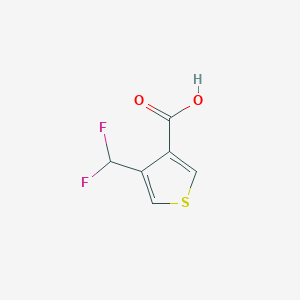
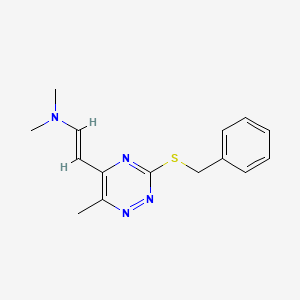
![6-[2-(2,3-Dimethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2376068.png)
![N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2376069.png)
![N-benzyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2376071.png)
